

Comparative Guide to Stereochemical Assignment of Substituted Acrylic Acids

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Compound of Interest

Compound Name: 3-(Cyclohex-1-en-1-yl)acrylic acid

CAS No.: 56453-88-4

Cat. No.: B1637911

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Executive Summary

Substituted acrylic acids (e.g., cinnamic, crotonic, and methacrylic acids) are critical pharmacophores in drug development, often serving as Michael acceptors in covalent inhibitors (e.g., Osimertinib, Ibrutinib). The biological activity of these motifs is strictly governed by their stereochemistry (E vs. Z) and substitution pattern.

This guide compares the three primary methodologies for assigning the stereochemistry and regiochemistry of acrylic acid derivatives using ¹H NMR spectroscopy: Scalar Coupling Analysis (

), Chemical Shift Additivity (Pascual-Meier-Simon), and NOE/ROE Correlations. We provide validated chemical shift data for key derivatives and a decision-tree workflow for unknown identification.

Theoretical Framework & Mechanism

The Resonance Effect on Chemical Shift

In

-unsaturated carbonyl systems, the polarization of the double bond significantly differentiates the

and

protons.

- -Protons (Deshielded): Resonance contributions () place a partial positive charge on the -carbon, shifting attached protons downfield (typically 6.5 – 7.8 ppm).
- -Protons (Shielded): Despite proximity to the electron-withdrawing carboxyl group, the resonance effect dominates at the -position. -protons typically appear upfield of -protons (typically 5.8 – 6.5 ppm).

Coupling Constants ()

The Karplus relationship dictates the magnitude of vicinal coupling based on the dihedral angle. For acrylic acids, this is the gold standard for assigning cis/trans isomers.

- (180°): 14 – 18 Hz (Strong coupling).
- (0°): 10 – 13 Hz (Intermediate coupling).
- (Geminal): 0 – 3 Hz (Weak coupling).

Comparative Analysis of Assignment Methods

Method A: Scalar Coupling () Analysis

Best for: Disubstituted alkenes (e.g., Cinnamic Acid).

| Parameter | Cis Isomer (Z) | Trans Isomer (E) | Reliability |
|-----------------------|---|------------------|-------------|
| Coupling Constant () | 10 – 13 Hz | 14 – 18 Hz | High |
| Diagnostic Signals | Two doublets | Two doublets | High |
| Limitations | Fails for tri-substituted alkenes (no vicinal protons). | | |

Method B: Chemical Shift Additivity (Pascual-Meier-Simon)

Best for: Tri-substituted alkenes (e.g., Methacrylic Acid). The chemical shift ()

of an olefinic proton can be estimated using the equation:

Where

represents the shielding/deshielding increment of the substituent.

- Key Trend: In acrylic systems, a -proton cis to the Carboxyl group () is typically deshielded (downfield) relative to a -proton trans to the Carboxyl group.

Method C: NOE/ROE Spectroscopy

Best for: Ambiguous cases and tetrasubstituted alkenes. When

-coupling is absent and chemical shifts are inconclusive, Through-Space interactions (NOE) confirm spatial proximity ($< 5 \text{ \AA}$).

- Cis/Z-Isomer: Strong NOE between

-substituent and

-proton.

- Trans/E-Isomer: No NOE between

-substituent and

-proton.

Validated Spectral Data (Reference Standards)

The following data represents standardized shifts in CDCl₃ at 300-400 MHz.

Table 1: Unsubstituted & Alpha-Substituted Acrylic Acids

| Compound | Structure | Proton | Shift (ppm) | Multiplicity | (Hz) | Assignment Logic |
|------------------|-----------|--------|-------------|--------------|------|--------------------------|
| Acrylic Acid | | | 6.15 | dd | | Geminal to COOH |
| | | | 6.53 | dd | | Cis to COOH (Deshielded) |
| | | | 5.95 | dd | | Trans to COOH (Shielded) |
| Methacrylic Acid | | | 6.26 | s (fine q) | - | Cis to COOH |
| | | | 5.69 | s (fine q) | - | Trans to COOH |
| | | | 1.96 | s | - | Alpha-Methyl |

**Table 2: Beta-Substituted Acrylic Acids
(Cinnamic/Crotonic)**

| Compound | Isomer | Proton | Shift (ppm) | (Hz) | Key Feature |
|---------------|-----------|--------|-------------|---------------------------|-----------------------------------|
| Crotonic Acid | Trans (E) | | 7.10 | 15.5 | Downfield (Resonance) |
| | | 5.83 | 15.5 | Upfield | |
| Cinnamic Acid | Trans (E) | | 7.81 | 16.1 | Strongly deshielded by Ph + COOH |
| | | 6.47 | 16.1 | Distinct doublet | |
| Cinnamic Acid | Cis (Z) | | 6.95 | 12.8 | Upfield shift due to steric twist |
| | | 5.95 | 12.8 | Smaller coupling constant | |

*Note: Cis-cinnamic acid shifts vary significantly with concentration/solvent due to steric strain.

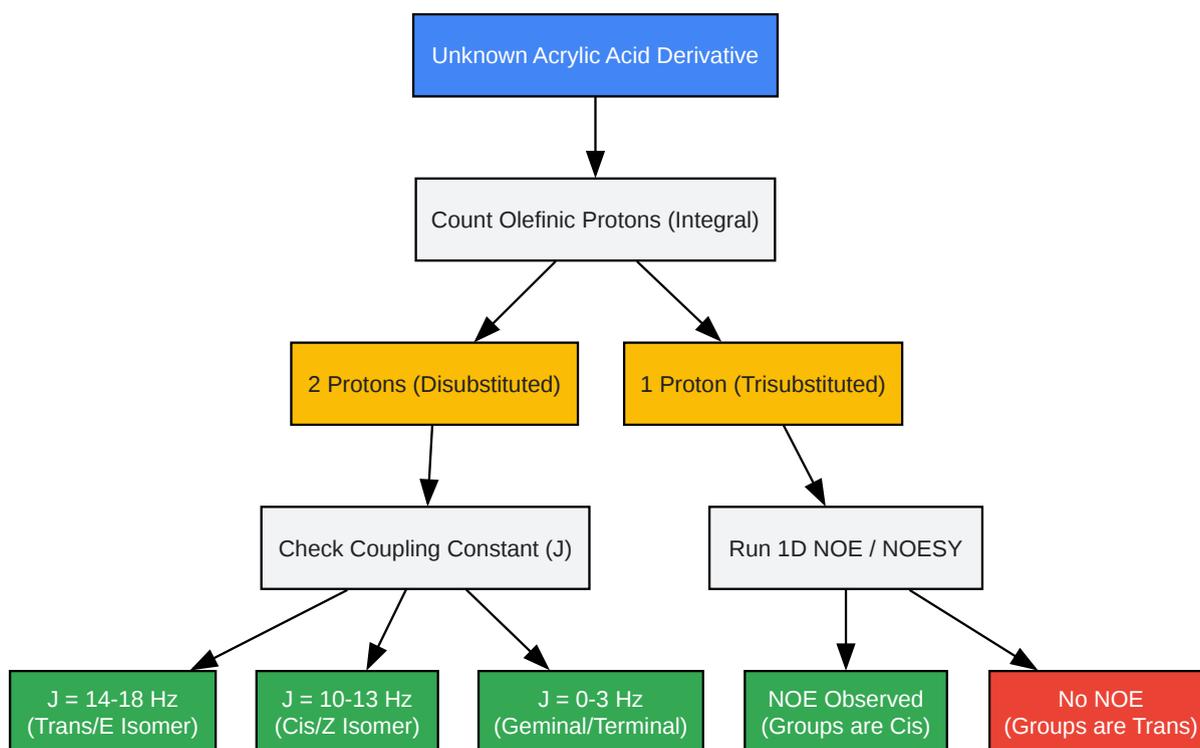
Experimental Protocol

Sample Preparation

- Solvent Selection: Use CDCl₃ for routine analysis. Use DMSO-d₆ if the acid is insoluble or to observe the carboxylic acid proton (-COOH, typically 11-13 ppm broad singlet).
 - Caution: DMSO causes downfield shifts of vinylic protons (0.1 - 0.3 ppm) compared to CDCl₃ due to H-bonding.
- Concentration: Prepare 5-10 mg of sample in 0.6 mL solvent. High concentrations can induce dimerization, broadening signals.

- Reference: Calibrate to residual solvent peak (CDCl₃: 7.26 ppm, DMSO-d₆: 2.50 ppm).

Assignment Workflow (Decision Tree)

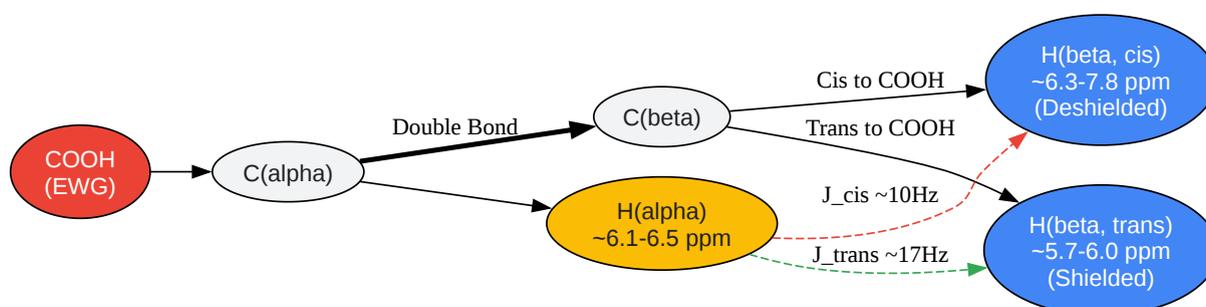


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Caption: Logical workflow for stereochemical assignment of substituted acrylic acids.

Visualization of Proton Environments[2][3]

Understanding the spatial relationship is key to interpreting the data.



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Caption: Structural map of Acrylic Acid showing chemical shift trends and coupling relationships.

References

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Sources

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- [2. organicchemistrydata.netlify.app \[organicchemistrydata.netlify.app\]](#)

- [3. organicchemistrydata.org \[organicchemistrydata.org\]](https://www.organicchemistrydata.org)
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